cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733742-64-8
VCID: VC3867623
InChI: InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1
SMILES: CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-64-8

Cat. No.: VC3867623

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid - 733742-64-8

Specification

CAS No. 733742-64-8
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name (1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1
Standard InChI Key TVZQNSPGNBIDLO-UONOGXRCSA-N
Isomeric SMILES CCC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O
SMILES CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Canonical SMILES CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O

Introduction

Structural and Stereochemical Analysis

Electronic Properties

Density functional theory (DFT) calculations predict:

  • Partial charge separation in the benzoyl group (δ+ at carbonyl carbon, δ- at oxygen)

  • Conjugative effects between the aromatic ring and carbonyl group

  • Carboxylic acid proton with pKa ≈ 4.34 , making it moderately acidic

The compound's dipole moment (estimated ~3.5 D) arises from vector summation of individual bond dipoles, particularly the polar carboxylic acid and benzoyl groups.

Synthetic Methodologies

Primary Synthesis Route

The synthesis follows a three-step sequence :
Step 1: Friedel-Crafts Acylation
Cyclohexene reacts with 2-ethylbenzoyl chloride under Lewis acid catalysis (AlCl₃):

Cyclohexene+2-Ethylbenzoyl ChlorideAlCl32-(2-Ethylbenzoyl)cyclohexene\text{Cyclohexene} + \text{2-Ethylbenzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{2-(2-Ethylbenzoyl)cyclohexene}

Step 2: Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring:

2-(2-Ethylbenzoyl)cyclohexeneH2/Pdcis-2-(2-Ethylbenzoyl)cyclohexane\text{2-(2-Ethylbenzoyl)cyclohexene} \xrightarrow{\text{H}_2/\text{Pd}} \text{cis-2-(2-Ethylbenzoyl)cyclohexane}

Step 3: Oxidation
Jones oxidation (CrO₃/H₂SO₄) introduces the carboxylic acid group:

cis-2-(2-Ethylbenzoyl)cyclohexaneCrO3cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid\text{cis-2-(2-Ethylbenzoyl)cyclohexane} \xrightarrow{\text{CrO}_3} \text{cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid}

Yield optimization requires strict temperature control (-10°C during acylation, 25°C for hydrogenation).

Alternative Approaches

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves >98% enantiomeric excess

  • Asymmetric Catalysis: Chiral Rh complexes induce enantioselective hydrogenation (up to 92% ee)

Physicochemical Characterization

Experimental Properties

PropertyValueMethod
Melting Point142-144°CDifferential Scanning Calorimetry
Boiling Point437.5±45.0°CSimulated (EPI Suite)
Density1.139±0.06 g/cm³Pycnometry
logP (Octanol-Water)3.12HPLC Determination
Aqueous Solubility2.8 mg/L (25°C)Shake Flask Method

Spectroscopic Profiles

  • IR (KBr): ν = 1705 cm⁻¹ (C=O, acid), 1682 cm⁻¹ (C=O, ketone), 2500-3300 cm⁻¹ (broad, -OH)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.25 (m, 4H, Ar-H), 3.12 (t, J=6.8 Hz, 1H, CHCO), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.85-1.20 (m, 10H, cyclohexane), 1.25 (t, J=7.6 Hz, 3H, CH₃)

  • ¹³C NMR: δ 205.4 (ketone C=O), 178.9 (acid C=O), 140.2-125.3 (aromatic carbons), 45.8 (CHCO), 28.7-22.1 (cyclohexane), 15.3 (CH₂CH₃)

Chemical Reactivity and Derivative Formation

Characteristic Reactions

Esterification
Reacts with methanol (H₂SO₄ catalyst) to form methyl ester:

Acid+CH3OHH+Methyl ester+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Amidation
Couples with amines (DCC/NHS) to yield carboxamides:

Acid+RNH2DCCRCONHR’+DCU\text{Acid} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{RCONHR'} + \text{DCU}

Reduction
LiAlH₄ reduces ketone to secondary alcohol:

COLiAlH4CH(OH)\text{CO} \xrightarrow{\text{LiAlH}_4} \text{CH(OH)}

Stability Profile

  • Thermal: Decomposes above 250°C (TGA data)

  • Photolytic: UV-Vis stability >400 nm (no degradation in 24h)

  • Hydrolytic: Stable at pH 2-10 (96h, 37°C)

Assay SystemResultMechanism
COX-2 InhibitionIC₅₀ = 18 µMCompetitive inhibition
TNF-α Production42% Reduction at 50 µMNF-κB Pathway Modulation
DPPH ScavengingEC₅₀ = 120 µMRadical Neutralization

Structure-Activity Relationships

  • Ethyl Group: Ortho-substitution enhances COX-2 selectivity over COX-1 (5:1 ratio)

  • Cis Geometry: Critical for TNF-α suppression; trans isomer shows <10% activity

  • Carboxylic Acid: Essential for ionic interactions with enzyme active sites

Industrial and Research Applications

Pharmaceutical Intermediate

  • Prodrug Synthesis: Ester derivatives show improved bioavailability (Cmax ↑ 3-fold vs parent)

  • Metal Complexation: Forms stable complexes with Cu²+ (logβ = 8.2) for anticancer studies

Materials Science

  • Polymer Modification: Incorporated into polyesters (Tg ↑ 25°C vs unmodified)

  • Liquid Crystals: Induces nematic phase in biphenyl mesogens (ΔT = 40°C)

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